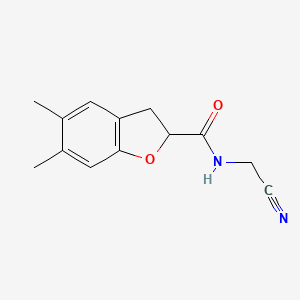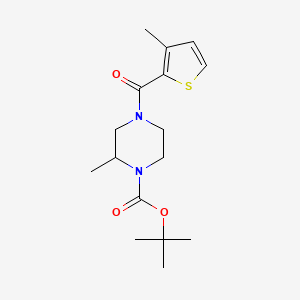
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives and is known for its unique chemical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is its potent anti-cancer properties. This compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. However, the limitations of this compound include its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Several future directions can be explored in the field of research on tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate. One of the significant areas of research is the development of new drugs for the treatment of cancer. Additionally, this compound can be studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further research can also be conducted to explore the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have potent anti-cancer properties and can inhibit the growth of cancer cells. Further research can be conducted to explore its potential applications in the treatment of other diseases and to understand its mechanism of action.
Synthesemethoden
The synthesis of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate has been extensively studied for its potential applications in the field of medicine. One of the significant research areas is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-6-9-22-13(11)14(19)17-7-8-18(12(2)10-17)15(20)21-16(3,4)5/h6,9,12H,7-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGFUUMSRPGNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

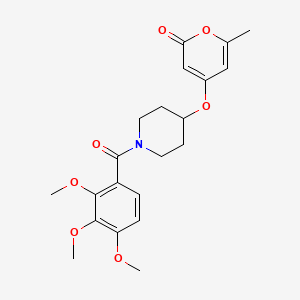
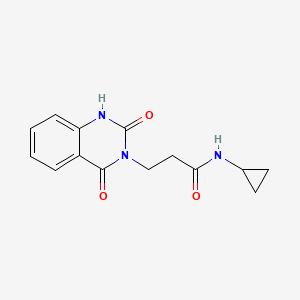
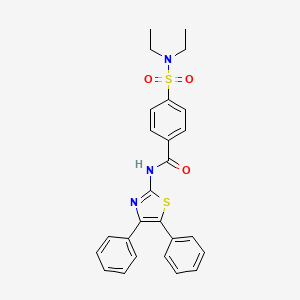
![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
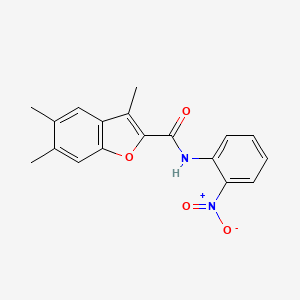

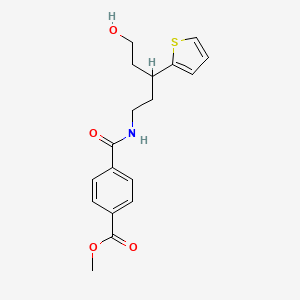


![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)


